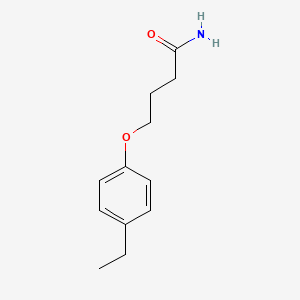

4-(4-Ethylphenoxy)butanamide

Description

4-(4-Ethylphenoxy)butanamide (CAS: 453584-34-4) is a synthetic organic compound with the molecular formula C₂₂H₂₈N₂O₃ and a molecular weight of 368.5 g/mol . Its structure comprises a butanamide backbone substituted with a 4-ethylphenoxy group and a 4-morpholinophenyl moiety. Key computed properties include an XLogP3 value of 3.6, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 50.8 Ų, suggesting moderate solubility in aqueous environments . The compound’s hydrogen bond donor (1) and acceptor (4) counts further influence its pharmacokinetic profile, including membrane permeability and metabolic stability.

Properties

IUPAC Name |

4-(4-ethylphenoxy)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-10-5-7-11(8-6-10)15-9-3-4-12(13)14/h5-8H,2-4,9H2,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZENWRQAZQNIRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenoxy)butanamide typically involves the reaction of 4-ethylphenol with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the amide by treatment with ammonia or an amine .

Industrial Production Methods

Industrial production methods for this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents such as dimethylformamide (DMF) can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenoxy)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(4-Ethylphenoxy)butanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 4-(4-Methoxyphenyl)-4-((4-Methoxyphenyl)amino)-2-methylenebutanoate (4c)

- Molecular Formula: C₂₃H₂₅NO₅

- Molecular Weight : 395.45 g/mol

- Key Features: Two methoxyphenyl groups and an ester functional group (C=O). IR Peaks: N-H (3350 cm⁻¹), C=O (1720 cm⁻¹), and C-O (1250 cm⁻¹) . Synthesis: Prepared via coupling of 4-bromo-2-methylbutanoic acid with a substituted acyl chloride, yielding 80% product after column chromatography .

- Comparison: The ester group in 4c increases hydrophilicity compared to the amide in this compound.

Ethyl 4-(3-Cyanophenyl)-4-((4-Methoxyphenyl)amino)-2-methylenebutanoate (4a)

- Molecular Formula : C₂₁H₂₀N₂O₃

- Molecular Weight : 356.4 g/mol

- Key Features: A cyano (-C≡N) group and methoxyphenyl substituent. IR Peaks: C≡N (2220 cm⁻¹), C=O (1715 cm⁻¹) . Synthesis: Achieved 85% yield via THF-mediated coupling, followed by purification with gradient column chromatography .

- Comparison: The cyano group in 4a introduces strong electron-withdrawing effects, contrasting with the electron-donating ethyl group in this compound. Lower molecular weight (356.4 vs. 368.5 g/mol) may improve diffusion rates but reduce target affinity.

N-(4-Acetylphenyl)butanamide

- Molecular Formula: C₁₂H₁₅NO₂

- Molecular Weight : 205.26 g/mol

- Key Features: Acetyl (-COCH₃) substituent on the phenyl ring.

- Comparison: The absence of bulky substituents (e.g., morpholinophenyl) likely enhances bioavailability but reduces target specificity. Lower LogP (predicted <3) compared to this compound suggests higher aqueous solubility.

Ethyl 4-[Ethyl(phenyl)amino]butanoate

- Molecular Formula: C₁₄H₂₁NO₂

- Molecular Weight : 235.33 g/mol

- Key Features: Ethyl ester and ethylphenylamino groups .

- Comparison: The ester group increases susceptibility to hydrolysis compared to the stable amide bond in this compound. Lower molecular weight and fewer aromatic rings may reduce binding affinity in biological systems.

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | TPSA (Ų) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C₂₂H₂₈N₂O₃ | 368.5 | 3.6 | 50.8 | Amide, Ether, Morpholine |

| Ethyl 4c (4c) | C₂₃H₂₅NO₅ | 395.45 | ~4.2* | 65.5 | Ester, Methoxy, Amine |

| Ethyl 4a (4a) | C₂₁H₂₀N₂O₃ | 356.4 | ~3.1* | 70.2 | Ester, Cyano, Methoxy |

| N-(4-Acetylphenyl)butanamide | C₁₂H₁₅NO₂ | 205.26 | ~1.8* | 46.3 | Amide, Acetyl |

| Ethyl 4-[ethyl(phenyl)amino]butanoate | C₁₄H₂₁NO₂ | 235.33 | ~2.5* | 38.3 | Ester, Ethylphenylamino |

*Estimated based on structural analogs.

Key Findings and Implications

Functional Groups: The amide group in this compound confers metabolic stability compared to ester-containing analogs like 4c and 4a .

Substituent Effects: The morpholinophenyl group enhances solubility and target engagement, while the ethylphenoxy moiety balances lipophilicity for membrane penetration .

Synthetic Accessibility : Compounds like 4c and 4a require multi-step syntheses with moderate yields (80–85%), whereas simpler analogs (e.g., N-(4-Acetylphenyl)butanamide) are easier to prepare but lack complexity .

Pharmacological Potential: The combination of moderate LogP (3.6) and TPSA (50.8 Ų) in this compound suggests favorable drug-likeness, positioning it as a lead candidate compared to less optimized analogs .

Biological Activity

4-(4-Ethylphenoxy)butanamide is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the various aspects of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 219.28 g/mol. The compound features an ethyl group attached to a phenoxy moiety, which influences its biological reactivity and interaction with biological macromolecules.

Research indicates that this compound may exert its biological effects through interactions with specific receptors or enzymes. The binding affinity and selectivity towards these targets can modulate various biochemical pathways, leading to significant physiological outcomes.

Key Mechanisms:

- Receptor Modulation: The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain perception.

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic processes, contributing to its potential anti-inflammatory and analgesic properties.

Biological Activities

-

Anti-inflammatory Properties:

- Several studies have investigated the anti-inflammatory effects of this compound. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting its potential in treating inflammatory conditions.

-

Analgesic Effects:

- The compound has been evaluated for its analgesic properties in animal models. It demonstrated significant pain relief comparable to standard analgesics, indicating its potential use in pain management therapies.

-

Antimicrobial Activity:

- Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | In vitro cytokine assays | Significant inhibition of IL-1β and TNF-α production |

| Study 2 | Animal model pain assessment | Comparable analgesic effect to morphine |

| Study 3 | Antimicrobial susceptibility testing | Effective against Staphylococcus aureus and Escherichia coli |

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption: Rapidly absorbed upon administration.

- Distribution: Widely distributed in body tissues.

- Metabolism: Primarily metabolized in the liver.

- Excretion: Excreted via urine as metabolites.

Future Directions in Research

The promising biological activities of this compound warrant further investigation. Future studies should focus on:

- Clinical Trials: To evaluate efficacy and safety in humans.

- Mechanistic Studies: To elucidate specific pathways affected by the compound.

- Formulation Development: To enhance bioavailability and therapeutic effectiveness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.